molecular formula C26H24FN3O4S B2586603 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 901266-48-6

2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2586603
CAS No.: 901266-48-6
M. Wt: 493.55
InChI Key: VSXKJWRSGZTFRT-UHFFFAOYSA-N
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Description

This compound is a multi-substituted imidazole derivative featuring a 3,4-dimethoxyphenyl group at position 2, a 4-methoxyphenyl group at position 5, and a sulfanyl-acetamide moiety linked to an N-(4-fluorophenyl) group at position 4 of the imidazole core.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4S/c1-32-20-11-4-16(5-12-20)24-26(35-15-23(31)28-19-9-7-18(27)8-10-19)30-25(29-24)17-6-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXKJWRSGZTFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (referred to as Compound X) is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

Compound X features a complex structure characterized by an imidazole ring, methoxy-substituted phenyl groups, and a fluorinated acetamide moiety. Its molecular formula is C₁₈H₁₈F N₃ O₄ S, with a molecular weight of approximately 373.42 g/mol. The presence of the imidazole ring is significant as it is known to influence various biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Compound X against various cancer cell lines. The National Cancer Institute (NCI) screening indicated that Compound X exhibited low cytotoxicity with selective activity against certain leukemia cell lines at a concentration of 10 µM. Specifically, the compound showed slight sensitivity in K-562 and SR leukemia lines, as well as in colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines .

Table 1: Anticancer Activity of Compound X

Cell LineIC50 (µM)Sensitivity Level
K-562 (Leukemia)10Slightly Sensitive
SR (Leukemia)10Slightly Sensitive
HCT-15 (Colon)10Slightly Sensitive
SK-MEL-5 (Melanoma)10Slightly Sensitive

The low level of anticancer activity suggests that while Compound X may not be a potent anticancer agent, its selective toxicity could be further explored for potential therapeutic applications.

The mechanism by which Compound X exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. The imidazole moiety is known for its role in enzyme inhibition, which could contribute to the observed anticancer effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of Compound X is crucial for optimizing its biological activity. Modifications to the methoxy groups and the imidazole ring can significantly affect its pharmacological profile. For instance, alterations in the substitution patterns on the phenyl rings may enhance lipophilicity and bioavailability, potentially leading to improved anticancer efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that varying concentrations of Compound X influenced cell viability in different cancer types. The results indicated that while some cell lines were resistant, others displayed notable sensitivity, warranting further investigation into combination therapies or structural modifications to enhance efficacy.
  • Animal Models : In vivo studies using murine models have shown promise in terms of tolerability and preliminary efficacy against tumor growth. However, comprehensive pharmacokinetic studies are necessary to establish optimal dosing regimens and assess systemic exposure.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including those similar to the compound , exhibit significant anticancer activity. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways and the induction of oxidative stress in tumor cells .

Antimicrobial Activity

Compounds containing imidazole and sulfur moieties have been reported to possess antimicrobial properties. Specifically, they have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This antimicrobial action is crucial for developing new treatments against resistant strains of bacteria .

Drug Development

The unique structure of this compound positions it as a candidate for drug development in treating various diseases, particularly cancers and infections. Its dual action as an anticancer and antimicrobial agent makes it a versatile molecule in pharmaceutical research.

Structural Activity Relationship (SAR) Studies

Understanding how modifications to the compound affect its biological activity is crucial for optimizing its therapeutic potential. SAR studies help identify which functional groups enhance efficacy or reduce toxicity, guiding future synthetic efforts to develop more potent derivatives .

Case Studies

Study ReferenceFocusFindings
Anticancer ScreeningIdentified novel anticancer properties through library screening on multicellular spheroids.
Antimicrobial EfficacyShowed strong activity against biofilms formed by various bacteria and fungi with low toxicity to eukaryotic cells.
Sulfur-Containing CompoundsHighlighted the importance of sulfur and fluorine in enhancing biological activities across multiple assays.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide ()

  • Core Structure : Benzo[d]imidazole vs. imidazole in the target compound.
  • Functional Groups : Carboxamide vs. sulfanyl-acetamide; the latter offers greater flexibility and sulfur-mediated reactivity.
  • Biological Implications: Benzoimidazole derivatives are known for kinase inhibition, whereas imidazole-based compounds often target cytochrome P450 or inflammatory pathways.

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate (–5)

  • Core Structure : Similar imidazole backbone but with a pyridyl substituent and methylsulfinyl group.
  • Substituents : Both share the 4-fluorophenyl group, critical for metabolic stability. The methylsulfinyl group in this compound introduces chirality, which can influence enantioselective binding.
  • Pharmacokinetics : Sulfoxides (e.g., methylsulfinyl) are metabolically stable but may reduce membrane permeability compared to the sulfanyl group in the target compound.

N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide ()

  • Core Structure : Triazole vs. imidazole; triazoles are more resistant to oxidative degradation.
  • Substituents: Dual sulfanyl groups in this compound vs. a single sulfanyl-acetamide in the target.

Research Findings and Hypotheses

  • Target Compound vs. Benzo[d]Imidazole () : The imidazole core may allow better solubility than benzoimidazoles, but reduced aromatic stacking could lower affinity for flat binding pockets (e.g., ATP sites in kinases). The sulfanyl group could confer antioxidant properties or interact with cysteine residues in enzymes.
  • Target Compound vs. Methylsulfinyl Imidazole () : The absence of a sulfoxide may improve cell permeability but reduce chiral specificity. The 3,4-dimethoxyphenyl group could enhance binding to G-protein-coupled receptors (GPCRs) compared to the pyridyl group in ’s compound.
  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for trisubstituted imidazoles, such as cyclocondensation of aldehydes and amines, as seen in related work.

Critical Analysis of Evidence Limitations

  • Data Gaps: No direct biological data (e.g., IC50, Ki) for the target compound are available in the evidence. Predictions are extrapolated from structural analogues.
  • Contradictions : highlights sulfoxides’ metabolic stability, but suggests sulfanyl groups may offer better permeability. The optimal choice depends on the target pathway.

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves:

  • Step 1: Formation of the imidazole core via cyclocondensation of substituted phenylglyoxals with ammonium acetate under reflux conditions .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution, requiring precise pH control (7–8) and temperatures of 60–80°C to minimize side reactions .
  • Step 3: Acetamide coupling using coupling agents like EDCI/HOBt in anhydrous DMF, with inert gas purging to prevent oxidation .
    Critical Parameters: Reaction time (12–24 hours), solvent polarity (e.g., DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, fluorophenyl) and assess regioselectivity .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 520.15) .

Q. What are the primary research applications of this compound?

  • Drug Discovery: Explored as a kinase inhibitor scaffold due to its imidazole and fluorophenyl motifs, which mimic ATP-binding pockets .
  • Chemical Biology: Used to study protein-ligand interactions via fluorescence polarization assays .
  • Material Science: Functionalized surfaces for biosensor development, leveraging its sulfanyl group for gold-thiol conjugation .

Advanced Research Questions

Q. How can synthetic yields be optimized while avoiding regioselectivity issues in imidazole formation?

  • Catalytic Systems: Use CuI or Pd(OAc)₂ to enhance cyclization efficiency and reduce byproducts (e.g., 4,5-disubstituted vs. 2,4-isomers) .
  • Microwave-Assisted Synthesis: Reduces reaction time (1–2 hours vs. 24 hours) and improves yield (85% vs. 60% under conventional heating) .
  • In Situ Monitoring: Employ FT-IR to track intermediate formation (e.g., carbonyl peaks at 1700 cm⁻¹) and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Assay Standardization: Control variables like ATP concentration in kinase assays to ensure reproducibility .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .
  • Structural Analog Comparison: Test derivatives with modified methoxy/fluorophenyl groups to isolate pharmacophoric contributions .

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking (AutoDock/Vina): Model interactions with CK1δ kinase (PDB: 5Y6C) to prioritize substituents improving binding affinity .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict sulfanyl group reactivity in nucleophilic environments .
  • Dynamic Trajectory Analysis (UCSF Chimera): Visualize ligand-protein stability over time to refine synthetic targets .

Q. What experimental approaches elucidate the mechanism of action in cellular models?

  • Kinase Profiling Panels: Broad-screen against 100+ kinases to identify off-target effects (e.g., p38α MAPK inhibition) .
  • CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. CK1δ-knockout cell lines .
  • Transcriptomics (RNA-Seq): Identify downstream pathways modulated by the compound (e.g., Wnt/β-catenin) .

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Pro-drug Design: Mask the sulfanyl group as a disulfide to improve oral bioavailability .

Methodological Notes

  • Contradictory Data: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Advanced Purification: Employ preparative HPLC for chiral separation if racemic mixtures form during synthesis .
  • Safety Protocols: Handle fluorophenyl intermediates in fume hoods due to potential aryl fluoride toxicity .

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